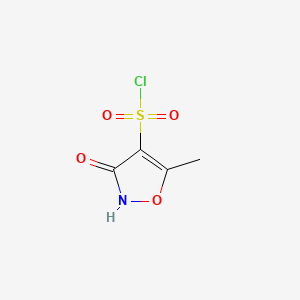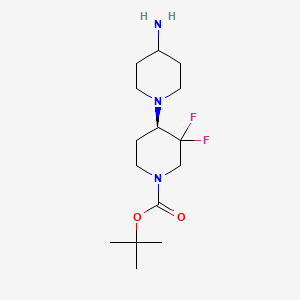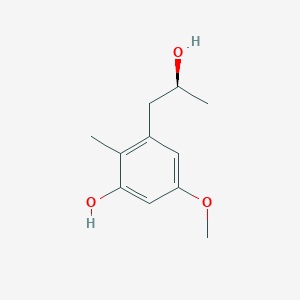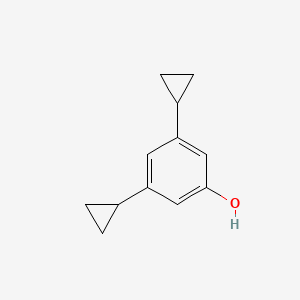
3,5-Dicyclopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyclopropylphenol: is an organic compound with the molecular formula C12H14O It is a derivative of phenol, where two cyclopropyl groups are attached to the 3rd and 5th positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclopropyl halides react with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dicyclopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3).
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. Common reactions include nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dicyclopropylphenol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phenolic compounds makes it a candidate for studying enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the thermal stability and mechanical properties of these materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dicyclopropylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the cyclopropyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
3,5-Dimethylphenol: Similar structure with methyl groups instead of cyclopropyl groups.
3,5-Di-tert-butylphenol: Contains bulky tert-butyl groups, affecting its reactivity and applications.
Uniqueness: 3,5-Dicyclopropylphenol is unique due to the presence of cyclopropyl groups, which introduce ring strain and influence the compound’s chemical behavior
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3,5-dicyclopropylphenol |
InChI |
InChI=1S/C12H14O/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,13H,1-4H2 |
Clave InChI |
SOKSCYJGQFCDFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



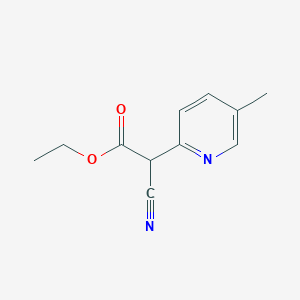
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)








